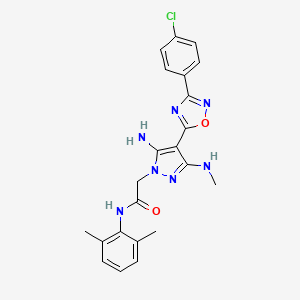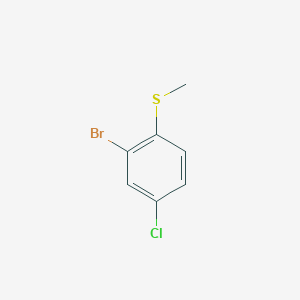
2-Bromo-4-chloro-1-methylthiobenzene
Descripción general
Descripción
2-Bromo-4-chloro-1-methylthiobenzene is a chemical compound with the CAS Number: 452082-73-4 . Its IUPAC name is (2-bromo-4-chlorophenyl) (methyl)sulfane . The molecular weight of this compound is 237.55 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-1-methylthiobenzene is 1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the bromine, chlorine, and methylthio groups on the benzene ring.Physical And Chemical Properties Analysis
2-Bromo-4-chloro-1-methylthiobenzene is a solid at room temperature . The compound should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2-Bromo-4-chloro-1-methylthiobenzene” is often used in chemical synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex molecules. It can act as a building block in the synthesis of various organic compounds.
Catalyst Research
This compound could potentially be used in the development of single-atom catalysts . Single-atom catalysts have been widely used in various catalytic reactions due to their excellent performance properties such as strong activity and high selectivity . The unique structure of “2-Bromo-4-chloro-1-methylthiobenzene” might contribute to the performance of these catalysts.
Energy Research
Given the interest in efficient and reasonable use of existing fossil resources, “2-Bromo-4-chloro-1-methylthiobenzene” could potentially be used in energy research . It might contribute to the efficient conversion of existing fossil energy into clean energy .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITHVXVBKLNBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2926120.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2926122.png)
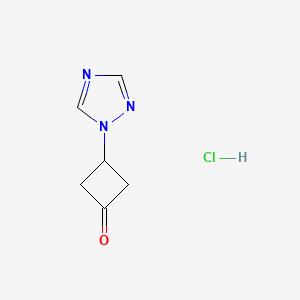
![1-(4-fluorophenyl)-4-isopropyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2926126.png)
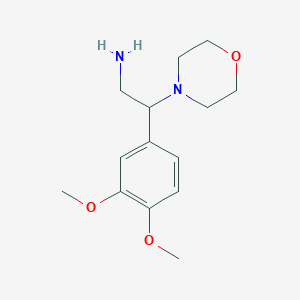

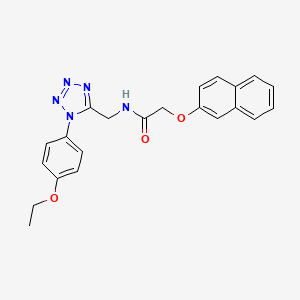

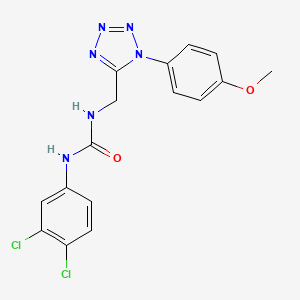

![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)

